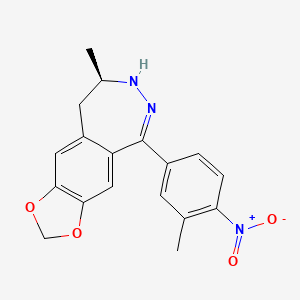

AMPA receptor antagonist-2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H17N3O4 |

|---|---|

Molecular Weight |

339.3 g/mol |

IUPAC Name |

(8R)-8-methyl-5-(3-methyl-4-nitrophenyl)-8,9-dihydro-7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine |

InChI |

InChI=1S/C18H17N3O4/c1-10-5-12(3-4-15(10)21(22)23)18-14-8-17-16(24-9-25-17)7-13(14)6-11(2)19-20-18/h3-5,7-8,11,19H,6,9H2,1-2H3/t11-/m1/s1 |

InChI Key |

SXFGVEYSGPJCQX-LLVKDONJSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC3=C(C=C2C(=NN1)C4=CC(=C(C=C4)[N+](=O)[O-])C)OCO3 |

Canonical SMILES |

CC1CC2=CC3=C(C=C2C(=NN1)C4=CC(=C(C=C4)[N+](=O)[O-])C)OCO3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of AMPA Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms of action of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. It delves into the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and developing novel therapeutics targeting the AMPA receptor system.

Introduction to AMPA Receptors

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1] These receptors are ligand-gated ion channels that, upon binding to the neurotransmitter glutamate, allow the influx of sodium (Na+) and, in some cases, calcium (Ca2+) ions, leading to depolarization of the postsynaptic membrane.[2] This rapid signaling is fundamental to synaptic plasticity, learning, and memory.[1]

AMPA receptors are tetrameric protein complexes composed of four subunits (GluA1-4).[1] The specific subunit composition of the receptor determines its biophysical properties, including ion permeability and gating kinetics.[1] The GluA2 subunit, in particular, plays a critical role in rendering the channel impermeable to Ca2+.

Mechanisms of AMPA Receptor Antagonism

AMPA receptor antagonists can be broadly classified into two main categories based on their mechanism of action: competitive and non-competitive antagonists.

Competitive Antagonists

Competitive AMPA receptor antagonists bind to the same site as the endogenous agonist, glutamate, on the ligand-binding domain (LBD) of the AMPA receptor. By occupying this site, they prevent glutamate from binding and subsequently activating the receptor channel. This type of antagonism is surmountable, meaning that increasing the concentration of the agonist can overcome the inhibitory effect of the antagonist.

Examples of competitive AMPA receptor antagonists include CNQX, NBQX, and fanapanel.[3] These compounds have been instrumental as research tools for elucidating the physiological roles of AMPA receptors.

Non-competitive Antagonists (Negative Allosteric Modulators)

Non-competitive antagonists, also known as negative allosteric modulators (NAMs), bind to a site on the receptor that is distinct from the glutamate-binding site.[4][5] This allosteric binding induces a conformational change in the receptor that prevents the channel from opening, even when glutamate is bound to the LBD. This mechanism is typically non-surmountable, as increasing the agonist concentration does not displace the antagonist.

Prominent examples of non-competitive AMPA receptor antagonists include perampanel and GYKI 52466.[3][4] These antagonists often bind within the transmembrane domain or at the interface between the LBD and the transmembrane domain, thereby disrupting the conformational changes required for channel gating.

Quantitative Data on AMPA Receptor Antagonists

The following tables summarize the in vitro potencies of various competitive and non-competitive AMPA receptor antagonists. These values are typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).

Table 1: Competitive AMPA Receptor Antagonists

| Compound | IC50 / Ki (nM) | Receptor Subtype / Assay Condition | Reference |

| CNQX | 300 (IC50) | AMPA receptor | [3] |

| NBQX | - | Highly selective for AMPA receptors | [3] |

| Fanapanel (ZK200775) | 3.2 (Ki) | Quisqualate-induced currents | [3] |

| Selurampanel (BGG 492) | 190 (IC50) | AMPA receptor | [3] |

| YM90K | 84 (Ki) | AMPA receptor | [3] |

| Zonampanel (YM 872) | - | Selective AMPA receptor antagonist | [3] |

Table 2: Non-competitive AMPA Receptor Antagonists

| Compound | IC50 (µM) | Receptor Subtype / Assay Condition | Reference |

| GYKI 52466 | 7.5 | AMPA receptor | [3] |

| Talampanel (GYKI 53773) | - | Studied in epilepsy clinical trials | [4] |

| Perampanel | - | High potency non-competitive antagonist | [4] |

| SYM2206 | 1.6 | AMPA receptor | [3] |

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway

Activation of AMPA receptors initiates a signaling cascade that can lead to various cellular responses, including changes in gene expression and synaptic plasticity. Antagonists block these downstream effects by preventing the initial influx of ions.

Experimental Workflow: Electrophysiological Characterization

Whole-cell patch-clamp electrophysiology is a gold-standard technique to characterize the effects of AMPA receptor antagonists on neuronal activity.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Ki) of a competitive antagonist for the AMPA receptor.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the IC50 of an AMPA receptor antagonist.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons) or HEK293 cells transfected with AMPA receptor subunits.

-

External Solution (in mM): 150 NaCl, 2.8 KCl, 1.0 CaCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.[6]

-

Internal (Pipette) Solution (in mM): 135 CsF, 5 CsCl, 10 EGTA, 1 CaCl2, 10 HEPES, adjusted to pH 7.35 with CsOH.[6]

-

AMPA or L-glutamate (agonist).

-

Test antagonist compound.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Culture cells on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Fabricate borosilicate glass pipettes to a resistance of 1.5-4 MΩ when filled with internal solution.[6]

-

Approach a cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -60 mV.[6]

-

Apply a saturating concentration of AMPA or glutamate to evoke a maximal inward current.

-

After a washout period, co-apply the agonist with varying concentrations of the antagonist.

-

Record the peak inward current at each antagonist concentration.

-

Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Competitive Radioligand Binding Assay

Objective: To determine the Ki of a competitive AMPA receptor antagonist.

Materials:

-

Rat or mouse brain tissue (cortex or hippocampus).

-

Radiolabeled competitive AMPA receptor ligand (e.g., [3H]AMPA).

-

Unlabeled test antagonist.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Homogenize brain tissue in ice-cold buffer and prepare a crude membrane fraction by centrifugation.

-

Resuspend the membrane pellet in fresh binding buffer.

-

In a series of tubes, add a fixed concentration of the radioligand.

-

To these tubes, add increasing concentrations of the unlabeled test antagonist.

-

Initiate the binding reaction by adding the membrane preparation to each tube.

-

Incubate the mixture at a defined temperature (e.g., 4°C) for a specific duration to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

The concentration of the test antagonist that displaces 50% of the specific binding of the radioligand is its IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Conclusion

Understanding the distinct mechanisms of competitive and non-competitive AMPA receptor antagonists is paramount for the rational design of novel therapeutics. The experimental protocols outlined in this guide provide a framework for the characterization of such compounds. The continued investigation into the intricate pharmacology of AMPA receptors holds significant promise for the treatment of a wide range of neurological and psychiatric disorders characterized by aberrant excitatory neurotransmission.

References

- 1. AMPA receptor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Noncompetitive antagonists induce cooperative AMPA receptor channel gating - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of AMPA Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. It is designed to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the glutamatergic system. This document details the key chemical scaffolds, quantitative SAR data, experimental protocols for antagonist evaluation, and relevant signaling pathways.

Introduction to AMPA Receptors and Antagonism

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1] Their overactivation is implicated in a variety of neurological and psychiatric disorders, including epilepsy, ischemic stroke, and amyotrophic lateral sclerosis (ALS). Consequently, the development of AMPA receptor antagonists has been a significant focus of medicinal chemistry research.

AMPA receptor antagonists can be broadly classified into two main categories:

-

Competitive Antagonists: These compounds bind to the same site as the endogenous agonist, glutamate, on the ligand-binding domain (LBD) of the receptor, thereby preventing its activation.[2]

-

Non-Competitive (Allosteric) Antagonists: These molecules bind to a site distinct from the glutamate-binding site, inducing a conformational change in the receptor that prevents channel opening, even when glutamate is bound.[3]

This guide will explore the SAR of prominent chemical classes within both categories.

Structure-Activity Relationship of Competitive AMPA Receptor Antagonists

The quinoxaline-2,3-dione scaffold has been a cornerstone in the development of competitive AMPA receptor antagonists.[2][4] Systematic modifications of this core structure have yielded potent and selective antagonists, with key SAR insights summarized below.

Quinoxalinedione Derivatives

The general structure of quinoxalinedione-based AMPA receptor antagonists is characterized by a bicyclic aromatic core. Key structural modifications and their impact on activity are presented in Table 1.

Table 1: Structure-Activity Relationship of Quinoxalinedione Derivatives as AMPA Receptor Antagonists

| Compound/Analog | R1 | R2 | R3 | R4 | In Vitro Potency (Ki or IC50, µM) | Key Observations |

| DNQX | H | H | NO2 | H | ~0.3 (Ki) | Early, potent, but non-selective antagonist. |

| CNQX | H | CN | NO2 | H | ~0.2 (Ki) | Increased potency over DNQX. |

| NBQX | H | H | NO2 | SO2NH2 | 0.1-0.2 (Ki) | Improved selectivity for AMPA over kainate receptors. Sulfonamide group crucial for this selectivity. |

| YM90K | H | Imidazol-1-yl | NO2 | H | 0.084 (Ki) | Introduction of an imidazole group at the 7-position enhances affinity. |

| ZK200775 | Br | H | NO2 | SO2NH2 | 0.02 (Ki) | Combination of a sulfonamide and a bromine substituent leads to very high potency. |

Data compiled from multiple sources.

Key SAR insights for quinoxalinediones:

-

Electron-withdrawing groups at the 6- and 7-positions (R2 and R3) are critical for high affinity. The nitro group is a common and effective substituent.

-

A sulfonamide group at the 7-position (R4) generally increases selectivity for AMPA receptors over kainate receptors.

-

The introduction of a heterocyclic ring , such as imidazole, at the 7-position can significantly enhance binding affinity.

-

Halogenation , particularly at the 5-position (R1), can further increase potency.

Structure-Activity Relationship of Non-Competitive AMPA Receptor Antagonists

Non-competitive antagonists offer a different mechanism of action and often possess distinct pharmacological profiles. The 2,3-benzodiazepines and isoquinoline derivatives are two of the most well-studied classes.

2,3-Benzodiazepine Derivatives

The discovery of GYKI 52466 spurred the development of numerous 2,3-benzodiazepine analogs as non-competitive AMPA receptor antagonists.[5] The SAR for this class is summarized in Table 2.

Table 2: Structure-Activity Relationship of 2,3-Benzodiazepine Derivatives as AMPA Receptor Antagonists

| Compound/Analog | R1 | R2 | R3 | In Vitro Potency (IC50, µM) | Key Observations |

| GYKI 52466 | H | H | H | 10-20 | Prototypical non-competitive antagonist. Moderate potency. |

| Talampanel | H | Cl | H | 1-5 | Introduction of a chlorine atom at the 4'-position of the 1-phenyl ring increases potency. |

| GYKI 53655 | H | CH3 | H | 1-3 | Methyl substitution at the 4'-position also enhances activity. |

| Analog with 7,8-methylenedioxy | - | - | 7,8-O-CH2-O- | Varies | The methylenedioxy bridge is a common feature in potent analogs, suggesting a favorable interaction with the binding pocket. |

Data compiled from multiple sources.

Key SAR insights for 2,3-benzodiazepines:

-

The 1-phenyl group is a crucial feature. Substitutions on this ring, particularly at the 4'-position, significantly influence potency. Electron-withdrawing and small alkyl groups are generally favorable.

-

Modifications to the benzodiazepine core , such as the introduction of a 7,8-methylenedioxy group, can enhance activity.

-

The stereochemistry at the chiral center (if present) is often critical for activity.

Isoquinoline Derivatives

More recently, isoquinoline-based compounds have emerged as a promising class of non-competitive AMPA receptor antagonists.[6] Their SAR is beginning to be elucidated, with key findings presented in Table 3.

Table 3: Structure-Activity Relationship of Isoquinoline Derivatives as AMPA Receptor Antagonists

| Compound/Analog | R1 (Aryl group at C1) | R2 (at Nitrogen) | In Vivo Activity (ED50, mg/kg, audiogenic seizures) | Key Observations |

| Lead Compound | 4-Chlorophenyl | Acetyl | ~10 | Initial lead with moderate in vivo activity. |

| Analog 1 | 4-Fluorophenyl | Acetyl | ~8 | Fluoro substitution on the phenyl ring improves potency. |

| Analog 2 | 4-Methoxyphenyl | Acetyl | >20 | Electron-donating groups on the phenyl ring are detrimental to activity. |

| Analog 3 | 4-Chlorophenyl | Propionyl | ~15 | Increasing the acyl chain length at the nitrogen reduces activity. |

Data compiled from multiple sources.

Key SAR insights for isoquinolines:

-

An aryl group at the C1 position is essential for activity. Electron-withdrawing substituents on this ring, such as halogens, are preferred.

-

An N-acyl group is generally required. The nature of this acyl group can modulate potency, with smaller groups like acetyl being optimal.

-

The dimethoxy substitution on the isoquinoline core appears to be important for the initial series of compounds.

Experimental Protocols

The evaluation of AMPA receptor antagonists relies on a combination of in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the AMPA receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of membrane preparation, 25 µL of test compound at various concentrations (or vehicle for total binding), and 25 µL of [3H]AMPA (final concentration ~5 nM).

-

For non-specific binding determination, add a high concentration of a known AMPA receptor antagonist (e.g., 100 µM NBQX).

-

Incubate the plate at 4°C for 1 hour.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]AMPA binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through AMPA receptors in response to glutamate application and the inhibitory effect of antagonist compounds.[7]

Protocol:

-

Cell Culture and Preparation:

-

Culture HEK293 cells stably expressing the desired AMPA receptor subunits (e.g., GluA1/GluA2).

-

Plate the cells onto glass coverslips 24-48 hours before recording.

-

Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).

-

-

Patch-Clamp Recording:

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP (pH 7.2).

-

Establish a whole-cell recording configuration on a selected cell.

-

Clamp the membrane potential at -60 mV.

-

-

Drug Application and Data Acquisition:

-

Apply glutamate (e.g., 1 mM) to the cell using a rapid application system to evoke an inward current.

-

After a stable baseline response is established, co-apply the test antagonist at various concentrations with glutamate.

-

Record the current responses using an appropriate amplifier and data acquisition software.

-

-

Data Analysis:

-

Measure the peak amplitude of the glutamate-evoked currents in the absence and presence of the antagonist.

-

Calculate the percentage inhibition for each antagonist concentration.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal function.

-

Visualizing Key Pathways and Workflows

Understanding the broader context of AMPA receptor function and the process of antagonist discovery is crucial. The following diagrams, generated using Graphviz, illustrate these concepts.

AMPA Receptor Signaling Pathway

Activation of AMPA receptors leads to the influx of cations, primarily Na+, resulting in depolarization of the postsynaptic membrane. This initial depolarization is critical for the activation of NMDA receptors, which subsequently mediate a larger and more sustained calcium influx, triggering downstream signaling cascades involved in synaptic plasticity.

Caption: Simplified AMPA receptor signaling cascade leading to synaptic plasticity.

Experimental Workflow for AMPA Receptor Antagonist Screening

The discovery of novel AMPA receptor antagonists typically follows a structured screening cascade, starting with high-throughput in vitro assays and progressing to more complex in vivo models.

Caption: A typical workflow for the screening and development of AMPA receptor antagonists.

Logical Relationship of SAR in Quinoxalinediones

The development of quinoxalinedione antagonists has followed a logical progression of structural modifications to enhance potency and selectivity.

Caption: Logical progression of SAR for quinoxalinedione-based AMPA receptor antagonists.

Conclusion

The structure-activity relationship of AMPA receptor antagonists is a well-developed field that has produced several classes of potent and selective compounds. The quinoxalinediones for competitive antagonists and the 2,3-benzodiazepines for non-competitive antagonists represent the most mature chemical series. Ongoing research continues to explore novel scaffolds and refine the SAR of existing ones, with the goal of developing safer and more effective therapeutics for a range of neurological disorders. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area of neuroscience.

References

- 1. AMPA receptor - Wikipedia [en.wikipedia.org]

- 2. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-benzodiazepine-type AMPA receptor antagonists and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure-activity relationships of 2,3-benzodiazepines as AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant evaluation of N-substituted isoquinoline AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Perampanel

*Note to the Reader: The following technical guide addresses the chemical properties and related experimental data for a representative AMPA receptor antagonist. The user's request specified "AMPA receptor antagonist-2," which is a non-specific designation. To provide a scientifically accurate and detailed resource, this document focuses on Perampanel , a well-characterized, clinically approved, non-competitive AMPA receptor antagonist.[1][2] The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Perampanel is a first-in-class, selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3][4] As a key mediator of fast excitatory neurotransmission in the central nervous system (CNS), the AMPA receptor is a significant target for therapeutic intervention in neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[4][5] Perampanel is approved as an adjunctive therapy for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[5] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

Perampanel is a bipyridine derivative with the chemical name 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile.[6] Its chemical structure is distinct from other AMPA receptor antagonists.[6] The key physicochemical properties of Perampanel are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile | [6] |

| Molecular Formula | C23H15N3O | |

| Molecular Weight | 349.39 g/mol | [7] |

| CAS Number | 380917-97-5 | [1] |

| Appearance | White to yellowish-white crystalline powder | |

| pKa | 3.24 | |

| LogP | 2.86 | |

| Water Solubility | Insoluble | [7] |

| Protein Binding | 95-96% | [1] |

Mechanism of Action

Perampanel exerts its anticonvulsant effects by selectively targeting postsynaptic AMPA receptors.[5] Glutamate, the primary excitatory neurotransmitter in the CNS, activates AMPA receptors, leading to an influx of sodium and calcium ions and subsequent neuronal depolarization.[4][8] In pathological conditions like epilepsy, excessive glutamate activity can lead to neuronal hyperexcitability and seizures.[4]

Perampanel is a non-competitive antagonist, meaning it binds to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This binding induces a conformational change in the receptor, which in turn reduces the frequency of channel opening in response to glutamate.[4] This leads to a decrease in the influx of cations and a reduction in postsynaptic excitation, thereby suppressing seizure activity.[5] In vitro studies have demonstrated that Perampanel inhibits the AMPA-induced increase in intracellular calcium in a concentration-dependent manner.

References

- 1. Perampanel | C23H15N3O | CID 9924495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. perampanel | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Perampanel: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]

- 4. What is the mechanism of Perampanel? [synapse.patsnap.com]

- 5. Perampanel (Fycompa): A Review of Clinical Efficacy and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perampanel - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. AMPA receptor - Wikipedia [en.wikipedia.org]

Pharmacological Profile of Perampanel: A Representative AMPA Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the pharmacological profile of perampanel, a first-in-class, selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist.[1] Perampanel is a potent, orally active antiepileptic drug with a favorable pharmacokinetic profile.[1] This guide details its mechanism of action, binding affinity, selectivity, in vivo efficacy, and pharmacokinetic properties, presenting quantitative data in structured tables for ease of comparison. Detailed methodologies for key experimental procedures are provided, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological characteristics.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors are crucial for mediating fast synaptic transmission.[2] AMPA receptors, a subtype of ionotropic glutamate receptors, are ligand-gated cation channels that play a pivotal role in the initiation and spread of seizure activity.[3] Consequently, antagonists of the AMPA receptor are a key target for the development of antiepileptic drugs.[4]

Perampanel ([2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile]) is a novel AMPA receptor antagonist with a distinct 2,3'-bipyridin-6'-one core structure.[1] It functions as a negative allosteric modulator, binding to a site distinct from the glutamate recognition site to inhibit AMPA receptor function.[1] This guide will serve as a technical resource for professionals in the fields of neuroscience and drug development, offering a detailed examination of the pharmacological properties of perampanel.

Mechanism of Action

Perampanel exerts its pharmacological effects through the selective, non-competitive antagonism of AMPA-type glutamate receptors.[5] Unlike competitive antagonists that bind to the glutamate binding site, perampanel binds to an allosteric site on the AMPA receptor, which is believed to be on the linker peptide segments of the receptor subunits that transduce agonist binding into channel opening. This binding stabilizes the receptor in a closed conformation, preventing ion influx and reducing neuronal excitation.

AMPA Receptor Signaling Pathway

The binding of glutamate to the AMPA receptor triggers a conformational change that opens the ion channel, primarily allowing the influx of sodium (Na+) ions and, depending on the subunit composition, calcium (Ca2+) ions.[6] This influx leads to depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). Perampanel, by binding to its allosteric site, prevents this channel opening, thereby dampening excitatory neurotransmission.

Figure 1: AMPA Receptor Signaling and Perampanel's Mechanism of Action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative pharmacological parameters of perampanel.

Binding Affinity and In Vitro Potency

| Parameter | Species | Preparation | Value | Reference |

| Kd ([3H]perampanel) | Rat | Forebrain membranes | 59.8 ± 5.2 nM | [1] |

| Bmax ([3H]perampanel) | Rat | Forebrain membranes | 3.2 ± 0.1 pmol/mg | [1] |

| IC50 (vs. AMPA-induced Ca2+ influx) | Rat | Cultured cortical neurons | 93 nM | [1] |

| IC50 (vs. AMPA-evoked currents) | Rat | Cultured hippocampal neurons | 0.4 µM (for 3 µM AMPA) | [7] |

| IC50 (vs. Kainate-evoked currents) | Rat | Cultured hippocampal neurons | 0.51 - 0.58 µM | [7] |

| IC50 (vs. AMPA receptor-mediated f-EPSPs) | Rat | Hippocampal slices | 0.23 µM | [8] |

Selectivity Profile

Perampanel demonstrates high selectivity for AMPA receptors over other glutamate receptor subtypes.

| Receptor Target | Effect | Concentration | Reference |

| NMDA Receptor | No significant inhibition of NMDA-induced Ca2+ responses | Up to 10 µM | [1] |

| NMDA Receptor | No effect on NMDA receptor-mediated f-EPSPs | 10 µM | [1] |

| Kainate Receptor | No effect on kainate receptor-mediated f-EPSPs | 10 µM | [1] |

In Vivo Efficacy in Animal Models of Seizures

Perampanel exhibits broad-spectrum anticonvulsant activity in various rodent models of seizures.

| Seizure Model | Species | ED50 (mg/kg, p.o.) | Reference |

| Audiogenic Seizures (DBA/2 mice) | Mouse | 1.2 | [1] |

| Maximal Electroshock (MES) | Mouse | 2.6 | [1] |

| Pentylenetetrazol (PTZ) s.c. | Mouse | 1.7 | [1] |

| 6 Hz (32 mA) | Mouse | 1.8 | [1] |

| 6 Hz (44 mA) | Mouse | 4.3 | [1] |

| Amygdala Kindling (afterdischarge duration) | Rat | >10 | [1] |

Pharmacokinetic Profile

Perampanel displays favorable pharmacokinetic properties, including high oral bioavailability and a long terminal half-life in humans.

| Parameter | Species | Value | Reference |

| Tmax | Human | 0.5 - 2.5 hours | [9] |

| Bioavailability | Human | ~100% | [9] |

| Protein Binding | Human | ~95% | [9] |

| Terminal Half-life (t1/2) | Human | ~105 hours | [1] |

| Metabolism | Human | Primarily via CYP3A4 oxidation and glucuronidation | [10] |

| Elimination | Human | ~48% feces, ~22% urine | [10] |

| Terminal Half-life (t1/2) | Rat | Short (specific value not provided) | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of perampanel.

Radioligand Binding Assay

This protocol is a composite based on standard radioligand binding assay procedures.

Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of [3H]perampanel to AMPA receptors in rat forebrain membranes.

Materials:

-

Rat forebrain tissue

-

[3H]perampanel (radioligand)

-

Unlabeled perampanel

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Homogenizer

-

Centrifuge

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat forebrains in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.

-

Resuspend the final pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

For saturation binding, set up a series of tubes containing a fixed amount of membrane protein (e.g., 100-200 µg) and increasing concentrations of [3H]perampanel.

-

For non-specific binding, prepare a parallel set of tubes with the addition of a high concentration of unlabeled perampanel (e.g., 10 µM).

-

Incubate the tubes at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration of the incubation mixture through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding as a function of [3H]perampanel concentration and analyze the data using non-linear regression to determine the Kd and Bmax values.

-

Figure 2: Workflow for Radioligand Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a composite based on standard whole-cell patch-clamp recording procedures.[1]

Objective: To measure the effect of perampanel on AMPA receptor-mediated currents in cultured neurons.

Materials:

-

Cultured neurons (e.g., rat hippocampal or cortical neurons)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Microscope

-

Borosilicate glass capillaries for patch pipettes

-

External solution (ACSF) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Internal solution containing (in mM): 140 K-gluconate, 5 KCl, 10 HEPES, 0.2 EGTA, 2 MgCl2, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

AMPA

-

Perampanel

Procedure:

-

Preparation:

-

Prepare and culture neurons on coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Place a coverslip with cultured neurons in a recording chamber on the microscope stage and perfuse with external solution.

-

-

Recording:

-

Approach a neuron with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to obtain the whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV.

-

-

Drug Application:

-

Apply AMPA (e.g., 10 µM) to the neuron to evoke an inward current.

-

After establishing a stable baseline of AMPA-evoked currents, co-apply perampanel at various concentrations with AMPA.

-

-

Data Acquisition and Analysis:

-

Record the AMPA-evoked currents in the absence and presence of perampanel.

-

Measure the peak amplitude of the currents.

-

Calculate the percentage inhibition of the AMPA-evoked current by perampanel at each concentration.

-

Plot the percentage inhibition as a function of perampanel concentration and fit the data with a logistic function to determine the IC50 value.

-

Figure 3: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

6 Hz Seizure Model in Mice

This protocol is based on the standard 6 Hz seizure model methodology.[2]

Objective: To evaluate the anticonvulsant efficacy of perampanel in a model of therapy-resistant partial seizures.

Materials:

-

Male CF-1 mice

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

Saline solution with a topical anesthetic (e.g., 0.5% tetracaine)

-

Perampanel

-

Vehicle control

Procedure:

-

Animal Preparation and Dosing:

-

Administer perampanel or vehicle control orally (p.o.) to the mice at various doses.

-

Allow for a pre-treatment time of 30-60 minutes for drug absorption.

-

-

Seizure Induction:

-

Apply a drop of the anesthetic saline solution to the eyes of each mouse.

-

Deliver a constant current electrical stimulation (e.g., 32 mA or 44 mA) for 3 seconds at a frequency of 6 Hz through the corneal electrodes.

-

-

Observation and Scoring:

-

Immediately after the stimulation, observe the mice for seizure activity for a period of 2 minutes.

-

The characteristic seizure phenotype includes a stun position, forelimb clonus, and stereotyped, repetitive movements.

-

An animal is considered protected if it resumes normal exploratory behavior within 10 seconds and does not display the characteristic seizure behavior.

-

-

Data Analysis:

-

For each dose of perampanel, calculate the percentage of animals protected from seizures.

-

Determine the median effective dose (ED50) using probit analysis.

-

Figure 4: Workflow for the 6 Hz Seizure Model.

Conclusion

Perampanel is a potent and selective non-competitive AMPA receptor antagonist with a well-defined pharmacological profile. Its unique mechanism of action, broad-spectrum anticonvulsant activity in preclinical models, and favorable pharmacokinetic properties in humans have established it as a valuable therapeutic option for the treatment of epilepsy. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the key pharmacological data and experimental methodologies used to characterize this important antiepileptic drug. The detailed information presented herein should facilitate further research into the therapeutic potential of AMPA receptor antagonists and aid in the development of novel treatments for neurological disorders.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. Perampanel Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel anti-epileptic agent, perampanel, selectively inhibits AMPA receptor-mediated synaptic transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Progressive Seizure Aggravation in the Repeated 6-Hz Corneal Stimulation Model Is Accompanied by Marked Increase in Hippocampal p-ERK1/2 Immunoreactivity in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of AMPA Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential in vitro methodologies for the characterization of AMPA receptor antagonists. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively assess the potency, selectivity, and mechanism of action of novel antagonist compounds. This document details the experimental protocols for key assays, presents quantitative data in a structured format, and utilizes visualizations to clarify complex signaling pathways and experimental workflows.

Introduction to AMPA Receptors

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a subtype of ionotropic glutamate receptor that mediates the majority of fast excitatory neurotransmission in the central nervous system (CNS). These receptors are tetrameric ion channels composed of four subunits (GluA1-4), which assemble in various combinations to form ligand-gated ion channels with distinct pharmacological and biophysical properties. Upon binding to the neurotransmitter glutamate, the AMPA receptor channel opens, allowing the influx of sodium and, in the absence of the GluA2 subunit, calcium ions. This influx leads to depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential. Given their critical role in synaptic plasticity, learning, and memory, dysregulation of AMPA receptor function has been implicated in a range of neurological and psychiatric disorders, making them a key target for therapeutic intervention.

Key In Vitro Characterization Assays

A comprehensive in vitro characterization of an AMPA receptor antagonist involves a tiered approach, beginning with binding assays to determine affinity for the receptor, followed by functional assays to assess antagonist potency and mechanism of action.

Radioligand Binding Assays

Radioligand binding assays are a fundamental first step in characterizing a novel antagonist. These assays directly measure the affinity of a compound for the AMPA receptor by quantifying the displacement of a radiolabeled ligand.

Quantitative Data Summary: Binding Affinities of AMPA Receptor Antagonists

| Compound | Radioligand | Preparation | K_i (nM) | Reference |

| Fanapanel | Quisqualate | 3.2 | [1] | |

| YM90K | 84 | [1] | ||

| Non-competitive | ||||

| GYKI 52466 | 7500 (AMPA), 11000 (Kainate) | [1] | ||

| Topiramate | (enhances GABAergic activity, inhibits kainate/AMPA receptors) | [1] |

Experimental Protocol: Competitive Radioligand Binding Assay using [³H]AMPA

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Assay Buffer: Prepare a binding buffer, which may include additives like KSCN (100 mM) to enhance agonist binding.

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]AMPA (e.g., 5 nM), and a range of concentrations of the unlabeled antagonist.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of antagonist that inhibits 50% of the specific binding of [³H]AMPA (IC50). Calculate the equilibrium dissociation constant (K_i) for the antagonist using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Electrophysiology: Whole-Cell Patch Clamp

Whole-cell patch-clamp electrophysiology is the gold standard for functionally characterizing the effect of antagonists on AMPA receptor-mediated currents in a cellular context. This technique allows for the precise measurement of ion channel activity and the determination of antagonist potency and mechanism of action (competitive vs. non-competitive).

Quantitative Data Summary: Functional Potency of AMPA Receptor Antagonists

| Compound | Cell Type | AMPA Receptor Subtype(s) | IC_50 (µM) | Reference |

| GYKI 52466 | AMPA/Kainate | 7.5 (AMPA), 11 (Kainate) | [1] |

Experimental Protocol: Whole-Cell Voltage-Clamp Recording

-

Cell Preparation: Use primary neurons or a cell line (e.g., HEK293) stably expressing specific AMPA receptor subunits. Plate cells on coverslips for recording.

-

Solutions:

-

External Solution (aCSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Internal Solution (Pipette Solution): Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

-

Recording:

-

Obtain a whole-cell patch-clamp configuration on a selected cell.

-

Voltage-clamp the cell at a holding potential of -60 mV to -70 mV to record inward currents.

-

Apply a known concentration of an AMPA receptor agonist (e.g., 10 µM AMPA) to elicit a baseline current.

-

-

Antagonist Application:

-

Co-apply the agonist with increasing concentrations of the antagonist.

-

Measure the reduction in the peak amplitude of the AMPA-evoked current at each antagonist concentration.

-

-

Data Analysis:

-

Plot the percentage of inhibition of the AMPA-evoked current against the antagonist concentration.

-

Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

-

For competitive antagonists, perform a Schild analysis by measuring the rightward shift in the agonist dose-response curve in the presence of different antagonist concentrations to determine the pA2 value.[2]

-

High-Throughput Functional Screening: FLIPR Calcium Flux Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to assess the functional activity of AMPA receptor antagonists by measuring changes in intracellular calcium concentration. This assay is particularly useful for screening large compound libraries. It relies on the use of calcium-permeable AMPA receptors (lacking the edited GluA2 subunit) or co-expression of voltage-gated calcium channels that are activated upon AMPA receptor-mediated depolarization.

Experimental Protocol: FLIPR Calcium Flux Assay

-

Cell Plating: Seed HEK293 cells stably expressing a calcium-permeable AMPA receptor subtype (e.g., GluA1/GluA3) into 384-well black-walled, clear-bottom plates.

-

Dye Loading: The following day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a buffered salt solution for 30-60 minutes at 37°C.

-

Compound Addition: Transfer the plate to the FLIPR instrument. Add the antagonist compounds at various concentrations to the wells.

-

Agonist Stimulation and Signal Detection: After a short pre-incubation with the antagonist, add a fixed concentration of an AMPA receptor agonist (e.g., AMPA or glutamate) to all wells. The FLIPR instrument will simultaneously monitor the change in fluorescence intensity in each well, which corresponds to the influx of calcium.

-

Data Analysis: The inhibitory effect of the antagonist is quantified by the reduction in the agonist-induced fluorescence signal. Calculate IC50 values by plotting the percentage of inhibition against the antagonist concentration.

Visualizing a Tiered Screening Approach and AMPA Receptor Signaling

Experimental Workflows

The following diagrams illustrate the logical flow of experiments for the in vitro characterization of AMPA receptor antagonists.

References

An In-depth Technical Guide to AMPA Receptor Antagonist Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding affinity and kinetics of antagonists targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It is designed to be a valuable resource for researchers and professionals involved in neuroscience drug discovery and development, offering detailed data, experimental methodologies, and visual representations of key molecular interactions and processes.

Introduction to AMPA Receptors and their Antagonists

The AMPA receptor is a crucial ionotropic glutamate receptor in the central nervous system, mediating the majority of fast excitatory synaptic transmission. Its dysfunction is implicated in a range of neurological and psychiatric disorders, including epilepsy, amyotrophic lateral sclerosis (ALS), and stroke, making it a significant target for therapeutic intervention. AMPA receptor antagonists are compounds that inhibit the function of these receptors and are broadly classified into two main categories:

-

Competitive Antagonists: These ligands bind to the same site as the endogenous agonist, glutamate, on the ligand-binding domain (LBD) of the receptor, preventing its activation.

-

Non-competitive Antagonists: These molecules bind to an allosteric site, a location distinct from the glutamate-binding site, to inhibit receptor function. This category includes channel blockers and negative allosteric modulators (NAMs).

The efficacy and therapeutic potential of these antagonists are determined by their binding affinity (how tightly they bind to the receptor) and their kinetics (the rates of binding and unbinding). Understanding these parameters is critical for optimizing drug design and predicting in vivo pharmacological effects.

Quantitative Analysis of AMPA Receptor Antagonist Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand (antagonist) and its receptor. It is typically quantified using several key parameters:

-

Inhibition Constant (Ki): Represents the equilibrium dissociation constant of the inhibitor-receptor complex. A lower Ki value indicates a higher binding affinity.

-

Half-maximal Inhibitory Concentration (IC50): The concentration of an antagonist required to inhibit 50% of a specific biological response. While related to Ki, the IC50 value can be influenced by experimental conditions.

-

Dissociation Constant (Kd): The equilibrium constant for the dissociation of a ligand-receptor complex. It is the ratio of the off-rate to the on-rate (koff/kon).

The following tables summarize the binding affinities of selected competitive and non-competitive AMPA receptor antagonists.

Table 1: Binding Affinities of Competitive AMPA Receptor Antagonists

| Antagonist | Receptor Subtype/Preparation | Ki (nM) | IC50 (nM) | Reference |

| NBQX | Rat cortical membranes | 900 | 1900 | [1] |

| Native AMPA/kainate receptors | - | - | [2] | |

| CNQX | Rat cortical membranes | - | 272-373 | [3] |

| Native AMPA receptors | - | - | [2] | |

| YM90K | AMPA receptors | - | - | [2] |

| YM872 | AMPA receptors | - | - | [2] |

| ZK200775 | AMPA receptors | - | - | [2] |

Table 2: Binding Affinities of Non-Competitive AMPA Receptor Antagonists

| Antagonist | Receptor Subtype/Preparation | Kd (nM) | Bmax (pmol/mg) | IC50 (nM) | Reference |

| Perampanel | Rat forebrain membranes | 59.8 | 3.2 | 93 (Ca2+ influx) | [4] |

| AMPA receptor | - | - | 243-6510 | [5] | |

| GYKI 52466 | Field EPSPs | - | - | 7800 | [4] |

| GYKI 53655 | GluA3 receptors | - | - | 34,000 | [6] |

| Phenytoin | CI-AMPARs (rat brain neurons) | - | - | 30,000 | [7] |

| CP-AMPARs (rat brain neurons) | - | - | 250,000 | [7] | |

| DAPI | CI-AMPARs | - | - | 50,000-60,000 | [8] |

| Furamidine | CI-AMPARs | - | - | 50,000-60,000 | [8] |

Understanding the Kinetics of AMPA Receptor Antagonist Binding

Drug-target binding kinetics describe the rate at which a drug associates with its target (on-rate, kon) and dissociates from it (off-rate, koff). These parameters are increasingly recognized as critical determinants of a drug's in vivo efficacy and duration of action.

-

Association Rate Constant (kon): The rate at which an antagonist binds to the AMPA receptor.

-

Dissociation Rate Constant (koff): The rate at which the antagonist-receptor complex dissociates. A slow koff leads to a long residence time (1/koff) at the receptor, which can result in sustained pharmacological effects.

Table 3: Kinetic Parameters of Selected AMPA Receptor Antagonists

| Antagonist | Receptor Subtype/Preparation | kon (M-1s-1) | koff (s-1) | Residence Time (s) | Reference |

| CNQX | Native AMPA receptors | - | slow (<0.01) | >100 | [9] |

Experimental Protocols for Characterizing Binding Affinity and Kinetics

Accurate determination of binding affinity and kinetic parameters relies on robust experimental methodologies. The following sections provide detailed protocols for key assays used in the characterization of AMPA receptor antagonists.

Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor. These assays typically involve incubating a radiolabeled ligand with a preparation of the receptor (e.g., cell membranes) and then measuring the amount of bound radioactivity.

Protocol: [3H]AMPA Competition Binding Assay

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of [3H]AMPA (e.g., 5 nM).[3]

-

Increasing concentrations of the unlabeled antagonist (test compound).

-

Membrane preparation.

-

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known AMPA receptor ligand (e.g., 1 mM L-glutamate).

-

Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the antagonist.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology: Whole-Cell Patch Clamp

Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion channel activity in response to agonist application and its modulation by antagonists. This technique provides functional data on the potency and mechanism of action of antagonists.

Protocol: Whole-Cell Patch Clamp Recording of AMPA Receptor Currents

-

Cell Preparation:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line expressing the AMPA receptor subtype of interest on coverslips.

-

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

-

Fill the pipette with an internal solution (e.g., containing in mM: 140 CsF, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2).

-

-

Establishing a Whole-Cell Recording:

-

Approach a target cell with the recording pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell at a holding potential of -60 mV or -70 mV.

-

Apply the AMPA receptor agonist (e.g., glutamate or AMPA) using a fast perfusion system to evoke an inward current.

-

After obtaining a stable baseline response, co-apply the agonist with varying concentrations of the antagonist.

-

Record the peak amplitude of the evoked currents in the absence and presence of the antagonist.

-

-

Data Analysis:

-

Measure the peak current amplitude for each antagonist concentration.

-

Normalize the current amplitudes to the control response (agonist alone).

-

Plot the normalized current as a function of the antagonist concentration and fit the data to determine the IC50.

-

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of molecular interactions. It is particularly useful for determining the kinetic parameters (kon and koff) of drug-receptor binding.

Protocol: SPR Analysis of AMPA Receptor-Antagonist Interaction

-

Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject a solution of the purified AMPA receptor protein over the activated surface to covalently immobilize it. The amount of immobilized protein should be optimized to avoid mass transport limitations.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

A reference flow cell should be prepared in a similar manner but without the receptor protein to allow for background subtraction.

-

-

Analyte Injection and Kinetic Measurement:

-

Inject a series of concentrations of the antagonist (analyte) in running buffer over both the receptor-immobilized and reference flow cells.

-

The association phase is monitored during the injection.

-

After the injection, switch back to running buffer to monitor the dissociation phase.

-

Between each antagonist concentration, regenerate the sensor surface by injecting a solution that disrupts the receptor-antagonist interaction without denaturing the receptor (e.g., a low pH buffer or a high salt solution).

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal of the receptor-immobilized flow cell to obtain the specific binding response (sensorgram).

-

Globally fit the association and dissociation curves from all antagonist concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Visualizing AMPA Receptor Signaling and Experimental Workflows

To better understand the complex molecular events involved in AMPA receptor function and its modulation by antagonists, graphical representations are invaluable. The following diagrams, generated using the Graphviz DOT language, illustrate a key signaling pathway and a typical experimental workflow.

AMPA Receptor Trafficking and Signaling Pathway

AMPA receptor function is tightly regulated by a complex network of protein-protein interactions that control its trafficking to and from the synapse, as well as its downstream signaling cascades.

Experimental Workflow for Antagonist Characterization

The process of characterizing a novel AMPA receptor antagonist involves a series of integrated experiments to determine its binding properties and functional effects.

Conclusion

The characterization of AMPA receptor antagonist binding affinity and kinetics is a multifaceted process that is essential for the development of novel therapeutics for a variety of neurological disorders. By employing a combination of radioligand binding assays, electrophysiological recordings, and surface plasmon resonance, researchers can gain a comprehensive understanding of how these compounds interact with their target. This in-depth knowledge of structure-activity relationships and drug-target engagement is critical for guiding medicinal chemistry efforts and ultimately translating promising compounds into effective clinical treatments. This guide serves as a foundational resource for these endeavors, providing both the quantitative data and the detailed methodologies necessary for rigorous scientific investigation in this field.

References

- 1. Alternative Splicing of the Flip/Flop Cassette and TARP Auxiliary Subunits Engage in a Privileged Relationship That Fine-Tunes AMPA Receptor Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutamate receptor ionotropic, AMPA 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 6. Frontiers | The Regulation of AMPA Receptor Endocytosis by Dynamic Protein-Protein Interactions [frontiersin.org]

- 7. jneurosci.org [jneurosci.org]

- 8. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transmembrane AMPA receptor regulatory protein regulation of competitive antagonism: a problem of interpretation - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Ligands for AMPA Receptors: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the endogenous ligands and modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical mediator of fast excitatory neurotransmission in the central nervous system. The primary endogenous agonist, glutamate, is discussed in detail, along with a significant focus on the growing class of endogenous molecules that allosterically modulate AMPA receptor function. These modulators include the polyamines spermine and spermidine, the trace metal zinc, the neuromodulator agmatine, the tryptophan metabolite kynurenic acid, and the endocannabinoid 2-arachidonoylglycerol. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the quantitative pharmacology, experimental methodologies, and signaling pathways associated with these endogenous ligands.

Introduction

The AMPA receptor is an ionotropic glutamate receptor that mediates the majority of fast excitatory synaptic transmission in the brain.[1] Its activation by the endogenous neurotransmitter glutamate is fundamental for synaptic plasticity, learning, and memory.[1] Beyond the direct agonism by glutamate, the function of AMPA receptors is intricately tuned by a variety of endogenous molecules. These modulators can act through diverse mechanisms, including direct channel block, allosteric modulation of gating and desensitization, and indirect effects on presynaptic neurotransmitter release. Understanding the nuanced interactions of these endogenous ligands with AMPA receptors is crucial for elucidating the physiological regulation of excitatory neurotransmission and for the development of novel therapeutics targeting neurological and psychiatric disorders.

The Primary Endogenous Agonist: Glutamate

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system and the primary endogenous agonist for AMPA receptors.[2] Its binding to the ligand-binding domain of the AMPA receptor subunits induces a conformational change that opens the ion channel, leading to the influx of sodium and, in the absence of the GluA2 subunit, calcium ions.[3] This influx results in depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential.

Quantitative Data for Glutamate

The binding affinity and efficacy of glutamate at AMPA receptors can vary depending on the subunit composition of the receptor tetramer and the experimental conditions.

| Parameter | Value | Receptor Subunit/Condition | Source |

| EC50 | 3.4–22 µM | GluA1 | [4] |

| EC50 | 11-17 µM | Cultured rat cortical and spinal cord neurons | [5] |

| Kd (high affinity) | 0.5-2 µM | Recombinant GluR1-4 | [6] |

| Kd (low affinity) | 30 µM | Brain receptors | [6] |

Endogenous Modulators of AMPA Receptors

A growing body of evidence indicates that several endogenous molecules can modulate AMPA receptor function. These modulators can be broadly categorized based on their mechanism of action.

Polyamines: Spermine and Spermidine

The endogenous polyamines spermine and spermidine are known to interact with intracellular sites on AMPA receptors, particularly those lacking the edited GluA2 subunit, which are permeable to calcium. This interaction results in a voltage-dependent channel block, leading to inward rectification of the current-voltage relationship.[7][8]

Zinc

Zinc is an essential trace element that is co-released with glutamate at some synapses.[9] It has a complex modulatory effect on AMPA receptors, with evidence for both potentiation and inhibition of receptor function.[10] At lower concentrations, zinc can potentiate AMPA receptor currents, an effect that appears to be mediated by a decrease in receptor desensitization.[10] Conversely, at higher concentrations, zinc can inhibit AMPA receptor currents.[4][7] The inhibitory effect of zinc is activity- and voltage-dependent, suggesting a pore-blocking mechanism.[4][7]

Agmatine

Agmatine, an endogenous neuromodulator derived from the decarboxylation of arginine, has been shown to modulate AMPA receptor signaling.[5] While it is also known to interact with NMDA receptors, its effects on AMPA receptors appear to be linked to the activation of downstream signaling pathways, such as the mTOR pathway, which are implicated in the antidepressant-like effects of agmatine.[5][11]

Kynurenic Acid

Kynurenic acid, a metabolite of the kynurenine pathway, exhibits a dual action on AMPA receptors.[2] At low (nanomolar to micromolar) concentrations, it can facilitate AMPA receptor responses through allosteric modulation of desensitization.[2] However, at higher (millimolar) concentrations, kynurenic acid acts as a competitive antagonist at the glutamate binding site.[2]

2-Arachidonoylglycerol (2-AG)

The endocannabinoid 2-arachidonoylglycerol (2-AG) indirectly modulates AMPA receptor activity through a retrograde signaling mechanism.[12][13] Synthesized and released from the postsynaptic neuron upon depolarization, 2-AG travels to the presynaptic terminal and binds to cannabinoid type 1 (CB1) receptors.[12] This activation of presynaptic CB1 receptors leads to a reduction in the probability of glutamate release, thereby decreasing the activation of postsynaptic AMPA receptors.[12][13]

Quantitative Data for Endogenous Modulators

| Ligand | Parameter | Value | Receptor Subunit/Condition | Source |

| Spermine | IC50 | 170 µM | Type II AMPA receptors (Ca2+-permeable) | [12] |

| Kd | 1.5 µM | GluRA(flip) | [7] | |

| Spermidine | Kd | 25.4 µM | GluR6(Q) | [7] |

| Zinc | IC50 | 520 ± 38 µM | GluA2(Q) + γ8 | [4] |

| IC50 | 1754 ± 114 µM | GluA2(Q) + γ2 | [4] | |

| Kynurenic Acid | KB | 172 µM | AMPA receptors in hippocampal neurons | [14] |

Experimental Protocols

Radioligand Binding Assay for AMPA Receptors

Radioligand binding assays are a fundamental technique for characterizing the affinity of ligands for their receptors. A typical protocol for an AMPA receptor binding assay using [3H]-AMPA is outlined below.

Objective: To determine the binding affinity (Kd) and density (Bmax) of AMPA receptors in a given tissue preparation.

Materials:

-

Rat brain cortex membranes

-

[3H]-AMPA (radioligand)

-

Non-labeled AMPA or glutamate (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Potassium thiocyanate (KSCN) (optional, to increase specific binding)

-

Glass fiber filters (e.g., Whatman GF/B or GF/C)

-

Scintillation cocktail

-

Scintillation counter

-

Filtration manifold

Procedure:

-

Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed volume of the membrane preparation.

-

Increasing concentrations of [3H]-AMPA for saturation binding experiments.

-

For competition assays, a fixed concentration of [3H]-AMPA and increasing concentrations of the unlabeled test compound.

-

For determining non-specific binding, add a high concentration of unlabeled glutamate or AMPA (e.g., 1 mM).

-

Add assay buffer to reach the final reaction volume.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Saturation Binding: Plot the specific binding (total binding - non-specific binding) against the concentration of [3H]-AMPA. Analyze the data using non-linear regression to determine the Kd and Bmax.

-

Competition Binding: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Analyze the data using a one-site or two-site competition model to determine the IC50, which can then be converted to a Ki value.

-

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp recording is a powerful technique to measure the ion currents flowing through AMPA receptors in response to ligand application, allowing for the characterization of agonist efficacy and modulator effects.

Objective: To measure AMPA receptor-mediated currents and assess the effects of endogenous ligands.

Materials:

-

Cultured neurons or acute brain slices

-

Recording chamber with perfusion system

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

External solution (Artificial Cerebrospinal Fluid - ACSF) containing: NaCl, KCl, CaCl2, MgCl2, NaH2PO4, NaHCO3, and glucose, bubbled with 95% O2/5% CO2.

-

Internal pipette solution containing: a potassium salt (e.g., K-gluconate or KCl), MgCl2, HEPES, EGTA, ATP, and GTP.

-

Agonists and modulators to be tested.

Procedure:

-

Preparation: Place the cultured neurons or brain slice in the recording chamber and continuously perfuse with oxygenated ACSF.

-

Pipette Fabrication: Pull a patch pipette from a borosilicate glass capillary to have a resistance of 3-7 MΩ when filled with the internal solution.

-

Cell Targeting: Under a microscope, approach a neuron with the patch pipette while applying positive pressure.

-

Gigaohm Seal Formation: Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (a "gigaohm seal" or "gigaseal") between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -70 mV) to record inward currents.

-

Ligand Application: Apply the agonist (e.g., glutamate or AMPA) to the cell using a rapid perfusion system. This will evoke an inward current through the AMPA receptors.

-

Modulator Application: To test the effect of a modulator, co-apply the modulator with the agonist and compare the resulting current to the current evoked by the agonist alone.

-

Data Acquisition and Analysis: Record the currents using the patch-clamp amplifier and data acquisition software. Analyze the peak amplitude, decay kinetics, and other parameters of the currents to determine the EC50 of agonists or the IC50 of antagonists/modulators.

Signaling Pathways and Visualizations

Canonical AMPA Receptor Signaling Pathway

Activation of postsynaptic AMPA receptors by glutamate leads to membrane depolarization. In the case of Ca2+-permeable AMPA receptors (lacking the GluA2 subunit), the influx of calcium can trigger various downstream signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway.[3] This pathway is crucial for synaptic plasticity and gene expression.

Caption: Canonical AMPA Receptor Signaling Pathway.

2-Arachidonoylglycerol (2-AG) Retrograde Signaling

The endocannabinoid 2-AG acts as a retrograde messenger to modulate presynaptic glutamate release, thereby indirectly affecting AMPA receptor activation. This process is initiated by the postsynaptic synthesis of 2-AG.

Caption: 2-AG Retrograde Signaling Pathway.

Experimental Workflow for Ligand Characterization

The characterization of a novel endogenous ligand for the AMPA receptor typically follows a multi-step experimental workflow, combining biochemical and electrophysiological techniques.

Caption: Experimental Workflow for Ligand Characterization.

Conclusion

The AMPA receptor is subject to complex regulation by a variety of endogenous molecules. While glutamate remains the primary agonist, the modulatory actions of polyamines, zinc, agmatine, kynurenic acid, and 2-arachidonoylglycerol highlight the intricate mechanisms that fine-tune excitatory neurotransmission. A thorough understanding of these endogenous ligands and their interactions with AMPA receptors is paramount for advancing our knowledge of synaptic physiology and for the rational design of novel therapeutics for a range of neurological and psychiatric conditions. This guide provides a foundational resource for researchers in the field, summarizing the current state of knowledge and providing detailed methodologies for further investigation.

References